Product packaging for H-Lys(Tfa)-OH(Cat. No.:CAS No. 10009-20-8)

H-Lys(Tfa)-OH

Cat. No.: B554751
CAS No.: 10009-20-8
M. Wt: 242.20 g/mol
InChI Key: PZZHRSVBHRVIMI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Peptide and Bioconjugate Chemistry

In the fields of peptide and bioconjugate chemistry, H-Lys(Tfa)-OH serves as a critical building block for creating sophisticated molecular architectures. Peptides are synthesized by forming amide (peptide) bonds between the α-carboxyl group of one amino acid and the α-amino group of another. Lysine's two amino groups (α and ε) necessitate a strategy to ensure only the α-amino group participates in the peptide chain elongation. openaccesspub.org The Tfa group on the ε-amino group of this compound provides this necessary protection. xdbiochems.commyskinrecipes.com

The Tfa group is particularly significant because it is base-labile, meaning it can be removed under basic conditions, such as with aqueous piperidine (B6355638). nih.gov This characteristic contrasts with other common protecting groups that are removed under acidic conditions. nih.gov This orthogonality allows chemists to selectively deprotect the lysine (B10760008) side chain while other acid-labile protecting groups on the peptide remain intact. This selective deprotection is fundamental for synthesizing branched peptides, cyclic peptides, or for attaching other molecules like fluorophores, chelating agents, or drugs to a specific lysine residue within a peptide sequence. nih.gov This precise control is crucial in drug design, protein engineering, and the development of diagnostic tools. xdbiochems.comchemimpex.com For instance, researchers have utilized Fmoc-Lys(Tfa)-OH in solid-phase peptide synthesis (SPPS) to create complex conjugates for cancer theranostics. nih.gov

Beyond synthesis, the trifluoroacetyl moiety itself can be useful. Its presence can influence the chemical behavior of the molecule due to the electron-withdrawing nature of the fluorine atoms. cymitquimica.com Furthermore, this compound has been identified as an inhibitor of the enzyme L-lysine cyclodeaminase, highlighting its utility in biochemical research to probe enzyme mechanisms. chemicalbook.comsigmaaldrich.com

Overview of Lysine Side-Chain Protection Strategies in Synthetic Methodologies

The protection of the lysine side-chain ε-amino group is a cornerstone of modern peptide synthesis. Without an effective protecting group, the reactive ε-amino group would compete with the α-amino group during the coupling steps, leading to undesired branched peptide byproducts and truncated sequences. peptide.com The ideal protecting group must be stable during the repeated cycles of peptide chain elongation but easily removable at a specific stage without damaging the final peptide. peptide.com

Synthetic methodologies, particularly Solid-Phase Peptide Synthesis (SPPS), rely on two main orthogonal protection strategies: the Boc/Bzl and Fmoc/tBu approaches.

Boc/Bzl Strategy : In this approach, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The side chains of amino acids, including lysine, are protected by more robust groups, such as the benzyloxycarbonyl (Z) or 2-chlorobenzyloxycarbonyl (2-Cl-Z) groups, which are typically removed only at the final step by strong acids like hydrogen fluoride (B91410) (HF). peptide.comnbinno.com

Fmoc/tBu Strategy : This is currently the more common approach. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Side-chain protecting groups, including the one on lysine, must be stable to the basic conditions used for Fmoc removal (e.g., piperidine) but cleavable by acid at the end of the synthesis. The tert-butoxycarbonyl (Boc) group is the most common protecting group for the lysine side chain in this strategy. openaccesspub.orgpeptide.com

To achieve more complex molecular designs, such as site-specific conjugation, chemists require protecting groups that are orthogonal to both the temporary α-amino protecting group and the other permanent side-chain protecting groups. This is where derivatives like this compound become invaluable. The Tfa group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, but it can be selectively cleaved under different conditions. nih.gov Other specialized protecting groups used for this purpose include allyloxycarbonyl (Aloc), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), and 4-methyltrityl (Mtt), each with unique cleavage conditions that allow for precise, multi-step modifications of the lysine side chain. peptide.comiris-biotech.de

The following table compares several common lysine side-chain protecting groups and their typical cleavage conditions.

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocModerate to strong acid (e.g., TFA) openaccesspub.orgFmoc (base-labile)
BenzyloxycarbonylZStrong acid (e.g., HF), Hydrogenolysis nbinno.comBoc (acid-labile)
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) peptide.comBoc (acid-labile), Z (acid-labile)
TrifluoroacetylTfaBase (e.g., aqueous Piperidine) nih.govFmoc (base-labile), Boc (acid-labile)
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazine iris-biotech.deFmoc, Boc, Trityl groups iris-biotech.de
4-MethyltritylMttMildly acidic conditions iris-biotech.deFmoc, Boc (requires stronger acid)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13F3N2O3 B554751 H-Lys(Tfa)-OH CAS No. 10009-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZHRSVBHRVIMI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)C(F)(F)F)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92391-37-2
Record name L-Lysine, N6-(2,2,2-trifluoroacetyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92391-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70142926
Record name L-Lysine, N6-(trifluoroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70142926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10009-20-8
Record name N6-(2,2,2-Trifluoroacetyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10009-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine, N6-(trifluoroacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine, N6-(trifluoroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70142926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Lysine, N6-(2,2,2- trifluoroacetyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies for H Lys Tfa Oh

Precursor Chemistry and Starting Material Utilization

The synthesis of H-Lys(Tfa)-OH can be approached from different starting materials, primarily involving either the modification of an already partially protected lysine (B10760008) derivative or the direct selective acylation of L-lysine.

Derivatization from N-alpha-Protected-L-Lysine Derivatives

A prevalent strategy for synthesizing this compound involves the use of N-alpha-protected L-lysine derivatives. This approach offers a controlled pathway to selectively introduce the trifluoroacetyl group onto the epsilon-amino group. One common precursor is N-alpha-Boc-L-lysine (H-Lys(Boc)-OH), where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. evitachem.com The synthesis commences with the deprotection of the Boc group, typically achieved using trifluoroacetic acid (TFA), which liberates the alpha-amino group. Subsequently, the exposed epsilon-amino group is reacted with a trifluoroacetylating agent to yield the desired product. evitachem.com

Another N-alpha-protected precursor that can be utilized is N-alpha-Fmoc-L-lysine, where the protecting group is 9-fluorenylmethoxycarbonyl (Fmoc). The use of Fmoc-Lys(Tfa)-OH is particularly relevant in solid-phase peptide synthesis (SPPS). beilstein-journals.org The synthesis of Fmoc-Lys(Tfa)-OH itself involves reacting the free epsilon-amino group of a suitable lysine precursor with a trifluoroacetylating agent, followed by the introduction of the Fmoc group to the alpha-amino group.

The choice of the N-alpha-protecting group is critical as it must be stable under the conditions required for trifluoroacetylation and selectively removable without affecting the newly formed Tfa group. The stability of the Tfa group to the acidic conditions often used for Boc deprotection makes this combination synthetically viable. thieme-connect.de

Direct Acylation of L-Lysine

An alternative and more direct route to this compound is the selective acylation of L-lysine itself. google.com This method circumvents the need for prior protection of the alpha-amino group. The key to this approach lies in controlling the reaction conditions to favor the acylation of the more nucleophilic epsilon-amino group over the alpha-amino group.

This is often achieved by performing the reaction in an aqueous medium under alkaline conditions, typically at a pH between 8 and 11. google.com At this pH, the alpha-amino group is largely protonated and thus less reactive, while the epsilon-amino group remains sufficiently nucleophilic to react with the trifluoroacetylating agent. L-lysine hydrochloride is a common starting material for this process. google.com This method is considered economically advantageous and efficient for large-scale production. researchgate.net

Trifluoroacetylation Methodologies

The introduction of the trifluoroacetyl group is the cornerstone of this compound synthesis. This is accomplished through the use of specific reagents and carefully controlled reaction conditions.

Reagents and Reaction Conditions for Trifluoroacetyl Group Introduction

Several reagents can be employed to introduce the trifluoroacetyl group. Trifluoroacetic anhydride (B1165640) is a highly reactive agent used in some synthetic routes. evitachem.comgoogle.com However, its high reactivity can sometimes lead to side reactions.

A widely used and effective class of reagents are trifluoroacetic acid esters, such as ethyl trifluoroacetate (B77799) and isopropyl trifluoroacetate. google.com These reagents offer a more controlled trifluoroacetylation. The reaction is typically carried out by vigorously stirring the lysine precursor with the trifluoroacetic acid ester. google.com S-ethyl trifluorothioacetate is another reagent that has been successfully used for the selective trifluoroacetylation of the side-chain amino group of lysine in an aqueous medium. thieme-connect.degoogle.com

The reaction temperature is a critical parameter. For direct acylation of L-lysine, the reaction is often initiated at a low temperature, such as 5°C, and then allowed to proceed for several hours. google.com

Solvent Systems and Catalytic Considerations in Synthesis

The choice of solvent depends on the synthetic strategy. For methods starting from N-alpha-protected lysine, organic solvents like dichloromethane (B109758) (DCM) are commonly used. evitachem.comchemicalbook.com

In the direct acylation of L-lysine, the reaction is typically performed in an aqueous medium. google.com The pH of the aqueous solution is a crucial catalytic factor, with an alkaline environment being essential for the selective acylation of the epsilon-amino group. google.com Inorganic bases such as sodium hydroxide (B78521) or sodium bicarbonate are used to maintain the desired pH. thieme-connect.degoogle.com

Optimization of Synthetic Pathways and Yields for Research Scale

Optimizing the synthesis of this compound for research purposes involves maximizing yield and purity while ensuring the process is manageable on a laboratory scale.

For the direct acylation method, a significant challenge can be the formation of a thick slurry, which can impede stirring and affect product yield and quality. researchgate.net To address this, a two-step process has been developed where the reaction and crystallization are separated. The reaction is carried out at a higher pH (around 11) to suppress slurry formation, and crystallization is then induced under controlled temperature conditions (e.g., a minimum of 40°C). researchgate.net

Purification is another critical aspect. After the reaction, the crude product, which often precipitates from the reaction mixture, is typically collected by filtration. google.com Recrystallization from a suitable solvent system, such as hot water with a small amount of ethanol (B145695), is a common method to obtain pure this compound as a white crystalline solid. google.com Yields for the direct acylation method have been reported to be in the range of 58.5% and can be further improved by processing the filtrate. google.com

For syntheses involving protected precursors, purification often involves chromatographic techniques to separate the desired product from byproducts and unreacted starting materials. evitachem.com

Below are interactive data tables summarizing the synthetic approaches and key parameters for producing this compound.

Table 1:

Strategy Starting Material Key Steps Advantages Challenges

Table 2: Reagents and Conditions for Trifluoroacetylation

Reagent Reaction Conditions Solvent Reference
Trifluoroacetic Anhydride Reaction with deprotected lysine derivative Dichloromethane (DCM) evitachem.com
Ethyl Trifluoroacetate Vigorous stirring at controlled temperature (e.g., 5°C) Aqueous medium (pH 8-11) google.com
Isopropyl Trifluoroacetate Vigorous stirring at room temperature Aqueous medium (pH 10.5) google.com
S-Ethyl Trifluorothioacetate Stirring for several hours Aqueous medium with NaOH thieme-connect.de

Protecting Group Chemistry of the N Epsilon Trifluoroacetyl Moiety

Chemical Stability Profile of the N-epsilon-Trifluoroacetyl Group

The trifluoroacetyl group exhibits a robust stability profile under a range of conditions commonly encountered during peptide synthesis, making it a reliable choice for protecting the lysine (B10760008) side chain.

Acidic Conditions: The N-epsilon-Tfa group is generally stable under acidic conditions, including treatment with trifluoroacetic acid (TFA), which is frequently used for the cleavage of acid-labile protecting groups like Boc (tert-butyloxycarbonyl) and for resin cleavage in Boc-based SPPS. evitachem.comarkat-usa.orgpeptide.comcreative-peptides.commasterorganicchemistry.comfishersci.co.ukmasterorganicchemistry.com This stability allows for the selective removal of other acid-labile protecting groups in the presence of the Tfa-protected lysine.

Basic Conditions: While stable to mild bases, the N-epsilon-Tfa group is susceptible to hydrolysis under strong basic conditions. The electron-withdrawing trifluoromethyl group activates the carbonyl carbon towards nucleophilic attack by bases, leading to cleavage of the amide bond. evitachem.comcreative-peptides.com This characteristic lability is exploited for its selective removal.

Reductive and Oxidative Conditions: The Tfa group is generally stable to many common reductive and oxidative reagents used in peptide synthesis, although specific strong reducing agents can effect its cleavage, as discussed in Section 3.2.2.

Table 3.1: Chemical Stability Profile of the N-epsilon-Trifluoroacetyl Group

ConditionStabilityReferences
Acidic (e.g., TFA)Stable evitachem.comarkat-usa.orgpeptide.comcreative-peptides.commasterorganicchemistry.comfishersci.co.ukmasterorganicchemistry.com
Strong BasesSensitive; susceptible to hydrolysis evitachem.comcreative-peptides.com
Mild BasesGenerally stable mdpi.com
Reductive AgentsStable to mild; cleavable by strong agents like NaBH₄ thieme-connect.comsemanticscholar.orgorganic-chemistry.orggoogle.comgla.ac.ukuni-regensburg.deamazonaws.com
Oxidative AgentsGenerally stable-
Coupling ReagentsStable chemimpex.com

Mechanisms and Conditions for Selective Deprotection

The removal of the N-epsilon-Tfa group is typically achieved through base-labile hydrolysis or, less commonly, reductive cleavage.

The amide bond formed by the trifluoroacetyl group is readily cleaved under basic conditions due to the enhanced electrophilicity of the carbonyl carbon.

Mechanism: The deprotection proceeds via nucleophilic attack of a base on the carbonyl carbon of the trifluoroacetyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the deprotonated amine of lysine and generating trifluoroacetate (B77799). evitachem.comorganic-chemistry.org

Reagents and Conditions: A variety of basic reagents can be employed for the cleavage of the N-epsilon-Tfa group. Common reagents include ammonia (B1221849) (either aqueous or in methanol), methylamine, ethylamine, and piperidine (B6355638). evitachem.commdpi.comorganic-chemistry.orgchemimpex.comumich.edubeilstein-journals.orgnih.govtcichemicals.comresearchgate.net The reaction is typically carried out in protic solvents such as methanol, ethanol (B145695), or water at room temperature or slightly elevated temperatures. For instance, treatment with saturated methanolic ammonia or 2 M aqueous piperidine for several hours has been reported. chemimpex.comumich.edubeilstein-journals.orgnih.govtcichemicals.comresearchgate.net It is important to note that the N-epsilon-Tfa group generally requires stronger basic conditions or longer reaction times for complete cleavage compared to the Fmoc protecting group. mdpi.com

Table 3.2.1: Base-Labile Deprotection Conditions for N-epsilon-Trifluoroacetyl Group

Reagent(s)Solvent(s)TemperatureTimeNotesReferences
Ammonia (saturated in MeOH)MethanolRoom temperatureSeveral hoursCommon method for Tfa cleavage. chemimpex.comtcichemicals.com
Ammonia (2 M in MeOH)MethanolRoom temperatureSeveral hours chemimpex.com
Piperidine (2 M aqueous)WaterRoom temperature6–12 hoursCompletion monitored by Kaiser test; successful without chain rupture. beilstein-journals.orgnih.gov
Ammonia/Ammonium Hydroxide (B78521) (32% aq.)Dioxane/Water (1:1)Room temperature12–15 hoursUsed in specific contexts for nucleopeptide deprotection. umich.edu
Ammonia (aqueous)WaterRoom temperatureHoursMild basic conditions. mdpi.com

While less common than base-labile cleavage, reductive methods can also be employed for the removal of the N-epsilon-Tfa group.

Reagents and Conditions: Sodium borohydride (B1222165) (NaBH₄) has been identified as a reagent capable of cleaving the trifluoroacetyl group, particularly under specific reaction conditions. thieme-connect.comsemanticscholar.orgorganic-chemistry.orggoogle.comgla.ac.ukuni-regensburg.deamazonaws.com One reported method involves using NaBH₄ in a mixed solvent system of tetrahydrofuran (B95107) (THF) and ethanol (1:1 v/v) for the deprotection of N-terminal Tfa groups, achieving cleavage within 60 minutes. google.com The mechanism of NaBH₄-mediated cleavage can involve hydride attack on the carbonyl or activation of the C-F bond. thieme-connect.com

Table 3.2.2: Reductive Cleavage Conditions for N-epsilon-Trifluoroacetyl Group

Reagent(s)Solvent(s)TemperatureTimeNotesReferences
NaBH₄THF/Ethanol (1:1)Not specified≤ 60 minReported for N-terminal Tfa deprotection; efficient. google.com
NaBH₄Ethanol/MethanolNot specifiedNot specifiedUsed for reduction of other functional groups; potential for Tfa cleavage. thieme-connect.comorganic-chemistry.orggla.ac.ukuni-regensburg.de

Orthogonal Protecting Group Compatibility in Peptide Synthesis

Orthogonality refers to the ability to selectively remove one protecting group in the presence of others, without affecting them. The N-epsilon-Tfa group demonstrates valuable orthogonality with several commonly used protecting groups in peptide synthesis.

Orthogonality with Fmoc: The Fmoc group is base-labile, typically removed by mild bases like piperidine. The N-epsilon-Tfa group is also base-labile but generally requires stronger bases or longer reaction times for cleavage. This differential lability allows for the selective removal of the Fmoc group using piperidine, while the N-epsilon-Tfa group remains intact. mdpi.comresearchgate.netsigmaaldrich.comresearchgate.net

Orthogonality with Boc and Cbz: The N-epsilon-Tfa group is stable under acidic conditions used to cleave the Boc group (e.g., TFA). evitachem.comarkat-usa.orgpeptide.commasterorganicchemistry.comfishersci.co.ukmasterorganicchemistry.com Conversely, the Boc group is acid-labile. Similarly, the Tfa group is generally stable to catalytic hydrogenation, the standard method for removing the Cbz (carboxybenzyl) protecting group. arkat-usa.orgpeptide.commasterorganicchemistry.commasterorganicchemistry.com

Orthogonality with Side-Chain Protecting Groups: The acid stability of the N-epsilon-Tfa group makes it orthogonal to acid-labile side-chain protecting groups such as tert-butyl (tBu) ethers/esters (for Ser, Thr, Tyr, Asp, Glu), trityl (Trt) (for His, Asn, Gln), and Pbf/Boc (for Arg). peptide.comsigmaaldrich.com This allows for selective deprotection and modification of various amino acid side chains during synthesis.

Table 3.3: Orthogonality of N-epsilon-Trifluoroacetyl Group with Common Peptide Synthesis Protecting Groups

Protecting GroupRemoval Condition(s)N-epsilon-Tfa Stability during PG RemovalN-epsilon-Tfa Removal Condition(s)Orthogonal to N-epsilon-Tfa?References
Fmoc Piperidine (e.g., 20% in DMF)StableStronger base (e.g., NH₃, piperidine 2M) or longer timeYes (differential base lability) mdpi.comresearchgate.netsigmaaldrich.comresearchgate.net
Boc TFA (e.g., neat or in DCM)StableStronger base (e.g., NH₃, piperidine 2M) or reductive cleavageYes (acid vs. base lability) evitachem.comarkat-usa.orgpeptide.commasterorganicchemistry.comfishersci.co.ukmasterorganicchemistry.com
Cbz Catalytic hydrogenation (e.g., H₂/Pd-C)StableStronger base (e.g., NH₃, piperidine 2M) or reductive cleavageYes (hydrogenolysis vs. base/reductive) arkat-usa.orgpeptide.commasterorganicchemistry.commasterorganicchemistry.com
tBu (side chain)TFA (e.g., neat or in DCM)StableStronger base (e.g., NH₃, piperidine 2M) or reductive cleavageYes (acid vs. base/reductive) peptide.com
Trt (side chain)TFA (e.g., neat or in DCM)StableStronger base (e.g., NH₃, piperidine 2M) or reductive cleavageYes (acid vs. base/reductive) peptide.comsigmaaldrich.com
Pbf/Boc (Arg side chain)TFA (e.g., neat or in DCM)StableStronger base (e.g., NH₃, piperidine 2M) or reductive cleavageYes (acid vs. base/reductive) peptide.com

Compound List:

H-Lys(Tfa)-OH

N-epsilon-Trifluoroacetyl-L-lysine

L-Lys(Tfa)-OH

Fmoc-L-Lys(Tfa)-OH

Nα-Fmoc-Nε-trifluoroacetyl-L-lysine

Applications in Peptide and Protein Chemical Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for constructing peptides, and H-Lys(Tfa)-OH plays a significant role in its application, particularly within the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Utilization in Solution-Phase Peptide Synthesis

While SPPS is prevalent, this compound can also be employed in solution-phase peptide synthesis. In this context, the Tfa protection serves the same purpose: to mask the ε-amino group of lysine (B10760008), allowing for selective coupling reactions in solution. This approach is often used for synthesizing shorter peptides or specific peptide fragments that are later coupled together peptide.comgoogle.comacs.org. The solubility of trifluoroacetylated amino acids in organic solvents can be advantageous for solution-phase reactions cymitquimica.com.

Role as a Building Block for Complex Peptide Architectures

This compound is instrumental in the construction of complex peptide architectures, including branched peptides, cyclic peptides, and peptide conjugates. The ε-amino group of lysine, once deprotected, serves as a convenient attachment point for creating branching structures rsc.orgchempep.comsigmaaldrich.comadvancedchemtech.commdpi.com. For instance, after incorporating this compound into a growing peptide chain and subsequently deprotecting the ε-amino group, additional peptide chains or functional moieties can be appended, leading to branched or dendritic structures rsc.orgchempep.commdpi.com. The Tfa group's stability during the initial chain elongation ensures that branching occurs only at the desired stage.

Strategies for Peptide Ligation Incorporating Lys(Tfa) Residues

Peptide ligation strategies, such as native chemical ligation (NCL) or sortase-mediated ligation, are powerful methods for assembling larger peptides or proteins from smaller fragments. While NCL typically involves a C-terminal thioester and an N-terminal cysteine, strategies involving lysine are also explored. Research has shown that lysine residues can participate in peptide ligation under specific conditions, sometimes even without protecting groups at neutral pH, leaving the ε-amine intact nih.govacs.orgresearchgate.net. However, when specific modifications or controlled ligation at the lysine side chain are required, protected lysine derivatives like this compound could potentially be integrated into ligation strategies, with the Tfa group being removed at an appropriate stage of the synthesis or ligation process. The exact role of Tfa-protected lysine in specific ligation chemistries would depend on the compatibility of the Tfa group with the ligation conditions and the subsequent deprotection steps.

Advanced Bioconjugation and Molecular Functionalization Studies

Site-Specific Derivatization of Peptides and Proteins

Trifluoroacetyl-lysine (TfAcK) serves as a significant tool for site-specific modification of peptides and proteins, particularly in mimicking or probing post-translational modifications.

Mimicking Acetylation: TfAcK is recognized for its ability to mimic lysine (B10760008) acetylation (AcK), a crucial post-translational modification involved in numerous cellular processes. acs.orgresearchgate.net When incorporated into peptides or proteins, TfAcK can serve as a stable analog for studying protein-protein interactions and the functional impact of acetylation. acs.org A key characteristic of TfAcK is its resistance to deacetylation by sirtuins (SIRTs), making it a valuable tool for maintaining the modified state during experiments. acs.org

Sirtuin Inhibition and Probe Development: Derivatives of trifluoroacetyl-lysine, such as thioacetyl-lysine, are employed as mechanistic inhibitors for sirtuins, a family of NAD+-dependent protein deacetylases. nih.govfrontiersin.orgresearchgate.netrsc.orgstorkapp.menih.gov These modified lysine analogs exhibit enhanced binding affinities to sirtuins compared to acetyl-lysine, leading to potent inhibition. nih.govwisc.edu Research indicates that trifluoroacetylated peptides can bind sirtuins with tighter affinity than their acetylated counterparts. nih.gov The electron-withdrawing nature of the trifluoroacetyl group is understood to contribute to this increased binding affinity. nih.govfrontiersin.org For example, thiotrifluoroacetyl-lysine peptides have shown significant binding improvements to sirtuins like SIRT3 and Hst2. wisc.edu

Peptide Synthesis and Incorporation: The protected form, Fmoc-Lys(Tfa)-OH, is frequently utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce trifluoroacetyl-protected lysine residues into peptide sequences. sci-hub.se Furthermore, advancements in genetic code expansion technologies have enabled the site-specific incorporation of TfAcK into proteins within living systems, including bacterial and mammalian cells. acs.orgresearchgate.netnih.govresearchgate.netacs.orgresearchgate.netresearchgate.netnih.gov This genetic approach allows for precise placement of the modified lysine residue, facilitating targeted studies of protein function. acs.orgnih.gov

Table 1: Sirtuin Binding Affinity of Acetyl-Lysine Analogs

Peptide Sequence Analog Sirtuin Target Relative Binding Affinity (vs. Acetyl-Lysine) Kd Value (µM) Reference
Thiotrifluoroacetyl-lysine SIRT3 1.7-fold tighter 5.9 wisc.edu
Thiotrifluoroacetyl-lysine Hst2 28.4-fold tighter ~0.7 wisc.edu

Conjugation to Nanomaterials and Advanced Delivery Systems

Trifluoroacetyl-lysine derivatives have found applications in the development of sophisticated imaging agents and hold potential in advanced delivery systems.

Imaging Agents for Bile Acid Transport: Trifluoroacetyl-lysine has been integral to the creation of novel imaging agents designed to assess bile acid transporter activity. nih.govnih.gov A notable example is CA-lys-TFA, a conjugate formed by linking cholic acid with trifluoroacetyl-lysine. nih.govnih.gov The trifluoroacetyl moiety provides three equivalent fluorine atoms, which are crucial for detection using 19F magnetic resonance imaging (MRI) due to the absence of endogenous fluorine signals. nih.govnih.gov This technique allows for non-invasive visualization and quantification of bile acid uptake in vivo. nih.gov

Drug Delivery Systems: While direct conjugation of H-Lys(Tfa)-OH to specific nanomaterials is not extensively detailed in the provided literature, lysine derivatives, in general, can serve as versatile building blocks for drug delivery systems. watson-int.com The unique chemical properties of the trifluoroacetyl group, including its electron-withdrawing characteristics and the potential for subsequent chemical modification after deprotection, suggest its utility in designing functionalized delivery vehicles. For instance, polyethylene (B3416737) glycol (PEG) linkers with reactive functional groups are commonly employed in the development of antibody-drug conjugates (ADCs), illustrating the broader applicability of modified amino acid derivatives in advanced delivery strategies. watson-int.com

Table 2: Bile Acid Transport Imaging with CA-lys-TFA

Imaging Agent Target Transporter Imaging Modality In Vivo Accumulation (Gallbladder) Comparison Group Fold Difference (WT vs. Comparison) Reference

Development of Fluorescent and Chelating Peptide Constructs

Trifluoroacetyl-lysine has been incorporated into peptide designs to create functional probes with applications in biochemical assays and potential for chelating constructs.

Fluorescent Probes: Trifluoroacetyl-lysine (TfAcK) has been utilized in the design of fluorescent and bioluminescent probes. researchgate.netresearchgate.net These probes are engineered to exhibit specific responses to target enzymes, such as histone deacetylase 8 (HDAC8). researchgate.net By modifying existing acetyl-lysine-based probes with TfAcK, researchers have developed systems that demonstrate distinct responses to specific enzymes, thereby enhancing their utility in biochemical assays and biological investigations. researchgate.netresearchgate.net

Chelating Peptide Constructs: Although the direct use of this compound in chelating peptide constructs is not extensively detailed in the provided search results, the lysine side chain, particularly after potential deprotection of the Tfa group, offers a reactive amine. This amine can be further functionalized to attach chelating agents for radiolabeling or metal ion binding, enabling the creation of targeted therapeutic or diagnostic agents. The inherent versatility of lysine in peptide chemistry supports its potential role in constructing such complex molecules.

Table 3: Fluorescent Probes Utilizing Trifluoroacetyl-Lysine

Probe Design Component Target Enzyme Probe Type Response Mechanism Reference

Applications in Diagnostic Tool Development

The unique properties of trifluoroacetyl-lysine derivatives position them as valuable components in the development of diagnostic tools, particularly in imaging and assay technologies.

Imaging Agents for Disease Assessment: The development of CA-lys-TFA for 19F MRI represents a significant advancement in diagnostic tool development, specifically for assessing the function of bile acid transporters. nih.govnih.gov The ability to visualize and quantify the accumulation of this fluorinated conjugate in vivo provides a non-invasive method for diagnosing conditions related to impaired bile acid transport. nih.gov While CA-lys-TFA shows promise, its susceptibility to bacterial deconjugation presents an opportunity for developing more metabolically stable imaging agents. nih.gov

Diagnostic Potential in Peptide Technologies: Bioconjugates synthesized using Fmoc-Lys(Tfa)-OH have been identified as potentially promising diagnostic tools. sci-hub.se The precise incorporation of modified amino acids like trifluoroacetyl-lysine into peptides allows for the creation of molecules with tailored properties for diagnostic applications, such as targeted binding or specific signaling mechanisms. sci-hub.se

Compound List:

Antibody-drug conjugates (ADCs)

Bile acid transporters (hASBT, hNTCP)

Bromodomains

Cholic acid-trifluoroacetyl lysine (CA-lys-TFA)

Fmoc-Lys(Tfa)-OH (Nα-Fmoc-Nε-(trifluoroacetyl)-L-lysine)

HDAC8 (Histone Deacetylase 8)

Histone H3

this compound (Nε-trifluoroacetyl-L-lysine)

Polyethylene glycol (PEG)

Sirtuin activity-based probes (ABPs)

Sirtuins (SIRT1, SIRT2, SIRT3, Hst2)

Thioacetyl-lysine (TAcK)

Trifluoroacetyl-lysine (TfAcK)

Acetyl-lysine (AcK)

Mechanistic Investigations and Conformational Analysis of Lys Tfa Containing Peptides

Mechanistic Pathways of N-epsilon-Trifluoroacetyl Lysine (B10760008) in Amide Bond Formation

In the context of peptide synthesis, the ε-amino group of lysine typically requires protection to prevent its participation in unwanted side reactions during the formation of peptide bonds at the α-amino group. H-Lys(Tfa)-OH serves as a pre-protected lysine derivative where the trifluoroacetyl group acts as a temporary shield for the ε-amino function evitachem.com. The mechanism of amide bond formation involving this compound follows standard peptide coupling protocols. Typically, the α-amino group of this compound is activated using coupling reagents, such as HCTU in the presence of a base like diisopropylethylamine (DIPEA), to facilitate its reaction with the activated carboxyl group of another amino acid or peptide fragment evitachem.com.

The trifluoroacetyl group itself is generally stable under these coupling conditions. However, it can be selectively removed under basic conditions, enabling further chemical modifications if required evitachem.com. It is noteworthy that in solid-phase peptide synthesis (SPPS), unintended trifluoroacetylation can occur if trifluoroacetoxymethyl groups are present on the resin support. This side reaction, involving nucleophilic attack by amine groups on these activated sites, can be mitigated by employing specific resin supports that exhibit stability towards trifluoroacetic acid (TFA) nih.govosti.gov.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

A suite of advanced spectroscopic and analytical techniques is indispensable for dissecting the mechanisms and conformational properties of peptides incorporating this compound. These methods provide detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is fundamental for verifying the structure and purity of this compound and for analyzing the conformational dynamics of peptides containing it. ¹H and ¹³C NMR spectra provide characteristic signals that confirm the molecular composition and structural integrity evitachem.comresearchgate.net. ¹⁹F NMR is particularly powerful for fluorinated compounds, revealing a degenerate signal in peptides with alternating TFA-lysine residues, indicative of a uniform chemical environment for the fluorine nuclei, which is advantageous for ¹⁹F MRI applications nih.govnih.gov.

Mass Spectrometry (MS): Mass spectrometry techniques, including liquid chromatography-mass spectrometry (LC-MS), are routinely employed for peptide identification, sequencing, and the confirmation of modifications like trifluoroacetylation tiiips.comprotocols.ioresearchgate.net. Gas chromatography-mass spectrometry (GC-MS) can also be utilized for analyzing trifluoroacetylated derivatives, particularly in specialized analytical contexts researchgate.net.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a primary tool for assessing the secondary structural elements of peptides, such as α-helices, β-sheets, and random coils subr.eduacs.org. By analyzing the CD spectra of peptides containing this compound, researchers can quantify the impact of trifluoroacetylation on peptide folding and conformational stability, as demonstrated in studies showing solvent-dependent conformational preferences nih.govjournaldephysique.orgcdnsciencepub.comrsc.orgfu-berlin.de.

Other Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) spectroscopy and fluorescence spectroscopy can offer complementary information regarding peptide structure and stability researchgate.net.

Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Methodologies for N-epsilon-Trifluoroacetyl-L-Lysine

Current synthetic approaches for H-Lys(Tfa)-OH primarily involve the trifluoroacetylation of lysine (B10760008) or lysine derivatives, often using trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate (B77799). Future research is focused on refining these methods to improve efficiency, yield, and sustainability.

Green Chemistry Approaches: There is an ongoing effort to develop more environmentally friendly synthesis routes. This includes exploring milder reaction conditions, reducing solvent usage, and minimizing waste generation. For instance, research into novel catalysts or one-pot synthesis strategies could streamline the process and reduce the environmental footprint of this compound production chemimpex.comgoogle.com.

Optimized Trifluoroacetylation: Innovations may involve developing more selective trifluoroacetylation reagents or reaction conditions that minimize side reactions, such as the trifluoroacetylation of the alpha-amino group or the formation of byproducts. This could lead to higher purity and better yields, which are critical for pharmaceutical applications google.comgoogle.com.

Continuous Flow Synthesis: The application of continuous flow chemistry could offer advantages in terms of reaction control, scalability, and safety for the synthesis of this compound. This approach allows for precise management of temperature, mixing, and reaction times, potentially leading to more consistent product quality and higher throughput beilstein-journals.org.

Expanded Applications in Rational Drug Design and Medicinal Chemistry Research

The unique properties conferred by the trifluoroacetyl group make this compound a promising building block for novel therapeutics and drug discovery efforts.

Peptide Therapeutics and Drug Conjugates: this compound is increasingly recognized for its role in the design of peptide-based therapeutics and peptide-drug conjugates (PDCs). The trifluoroacetyl group can influence the pharmacokinetic properties of peptides, potentially enhancing their stability, bioavailability, and target specificity chemimpex.comevitachem.comchemimpex.com. Future research aims to leverage these properties to create more effective drug delivery systems and therapeutic peptides for various diseases researchgate.netmdpi.comresearchgate.netmdpi.com.

Biomarker Discovery and Diagnostics: The compound's distinct properties may also find applications in the development of diagnostic tools and the study of biomarkers. Its use in protein engineering and the study of protein interactions can provide insights into disease mechanisms, paving the way for novel diagnostic approaches chemimpex.com.

Mechanistic Studies and Inhibitor Development: this compound can serve as a tool in mechanistic studies of enzymes and biological pathways. For example, it has been used as a mechanistic inhibitor for sirtuins, stabilizing acetylation at specific sites and aiding in the understanding of these enzymes' functions nih.govresearchgate.net. This could lead to the development of new therapeutic agents targeting these pathways.

Novel Bioconjugation Strategies and Multifunctional Biomolecule Development

The ability to selectively modify biomolecules is crucial for developing advanced therapeutic and diagnostic agents. This compound offers unique opportunities in bioconjugation strategies.

Site-Specific Bioconjugation: The trifluoroacetyl group can be selectively removed under specific conditions, allowing for site-specific modifications of peptides and proteins. This is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapies where precise control over the attachment of payloads is essential beilstein-journals.orgbeilstein-journals.orgnih.govoup.com. Future research may focus on developing new chemistries that utilize the trifluoroacetyl group for orthogonal conjugation strategies.

Multifunctional Biomolecule Design: this compound can be incorporated into complex molecular architectures, such as dendrigraft poly-L-lysines (DGLs), which are being explored for drug delivery and nanomedicine applications mdpi.comnanosoftpolymers.com. The ability to selectively deprotect and functionalize lysine residues within these structures opens avenues for creating multifunctional biomolecules with tailored properties for targeted delivery, imaging, and therapeutic interventions beilstein-journals.orgbeilstein-journals.orgnih.gov.

Advanced Peptide Libraries: The use of this compound in solid-phase peptide synthesis allows for the generation of diverse peptide libraries with modified lysine residues. These libraries can be screened for novel biological activities, leading to the discovery of new drug candidates or molecular probes for various research applications beilstein-journals.orgbeilstein-journals.orgnih.govchemimpex.com.

Q & A

Q. What are the key considerations for synthesizing H-Lys(Tfa)-OH in peptide chemistry?

this compound is synthesized via selective protection of the ε-amino group of lysine using trifluoroacetyl (Tfa) groups. Critical steps include:

  • Protection strategy : The Tfa group is acid-labile, making it suitable for orthogonal deprotection in multi-step syntheses. Compare with benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) groups, which require harsher cleavage conditions (e.g., hydrogenolysis for Z) .
  • Reaction conditions : Use anhydrous solvents (e.g., DMF) and coupling agents like DCC/HOBt to minimize racemization. Monitor reaction progress via TLC or HPLC .
  • Purification : Flash chromatography or recrystallization ensures high purity (>95%), verified by 1^1H/13^{13}C$ NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation requires:

  • Spectroscopic analysis : 1^1H NMR (δ 7.4–7.2 ppm for aromatic protons absent in Tfa), 19^{19}F NMR (distinct trifluoroacetyl signal at ~−75 ppm), and FTIR (C=O stretch at 1680–1720 cm1^{-1}) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and retention time consistency with standards .
  • Elemental analysis : Match calculated and observed C, H, N, and F percentages (e.g., molecular formula C8_8H13_{13}F3_3N2_2O3_3) .

Q. What are the stability and storage guidelines for this compound?

  • pH sensitivity : Avoid alkaline conditions (pH >8), which hydrolyze the Tfa group. Store in dry, acidic buffers (pH 4–6) at −20°C .
  • Light sensitivity : Protect from UV exposure to prevent decomposition. Use amber vials for long-term storage .

Advanced Research Questions

Q. How can researchers optimize this compound incorporation into solid-phase peptide synthesis (SPPS)?

Advanced optimization involves:

  • Coupling efficiency : Pre-activate this compound with HATU/DIPEA in DMF for 5 minutes before resin addition. Monitor by Kaiser test for free amines .
  • Side-reaction mitigation : Use pseudo-proline dipeptides or backbone amide protection to suppress aspartimide formation in adjacent residues .
  • Scale-up challenges : Adjust mixing dynamics (e.g., vortexing vs. mechanical stirring) to maintain yield consistency at >1 mmol scales .

Q. How should conflicting data on Tfa group stability under microwave-assisted synthesis be resolved?

Contradictory reports on Tfa cleavage under microwave heating require:

  • Controlled experiments : Replicate conditions (temperature, solvent, time) from conflicting studies. Use 19^{19}F NMR to quantify residual Tfa .
  • Meta-analysis : Compare activation energies for Tfa hydrolysis across solvents (e.g., DMF vs. NMP) to identify solvent-specific degradation thresholds .

Q. What methodologies are recommended for analyzing this compound reactivity in multi-component reactions?

  • Kinetic studies : Use stopped-flow IR or UV-Vis spectroscopy to track reaction intermediates (e.g., acyloxyboron intermediates in amide bond formation) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict regioselectivity in reactions with electrophiles like activated esters .

Experimental Design and Data Interpretation

Q. How to design a study comparing Tfa with other lysine-protecting groups in peptide ligation?

  • Variables : Include Boc, Fmoc, and Z groups. Control for deprotection conditions (TFA for Tfa/Boc, Pd/H2_2 for Z) .
  • Metrics : Measure coupling efficiency (yield), racemization (via Marfey’s test), and orthogonality (selective deprotection in multi-step sequences) .
  • Statistical analysis : ANOVA with post-hoc Tukey tests to identify significant differences in group performance .

Q. What strategies address low yields in this compound-mediated peptide cyclization?

  • Solvent optimization : Test dichloromethane (DCM) vs. THF for improved solubility of hydrophobic intermediates .
  • Catalyst screening : Evaluate PyBOP vs. HBTU for macrocyclization efficiency. Use LC-MS to detect cyclized vs. linear by-products .

Data Presentation and Reproducibility

Q. How to present this compound characterization data in publications for maximum reproducibility?

  • Tables : Include molecular weight (280.32 g/mol), CAS RN (27894-50-4), and spectroscopic peaks (e.g., 19^{19}F NMR: −75 ppm) .
  • Supplemental data : Provide raw NMR/HPLC chromatograms and crystallographic data (if available) in supporting information .

Q. What are best practices for documenting this compound handling in lab protocols?

  • Safety notes : Highlight flammability (DMF solvent) and TFA exposure risks during deprotection. Include PPE requirements .
  • Replication steps : Specify molar ratios, temperature, and agitation methods to ensure inter-lab consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Lys(Tfa)-OH
Reactant of Route 2
Reactant of Route 2
H-Lys(Tfa)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.